MFCD18317350

Description

Such compounds are often characterized by their molecular formulas, physicochemical properties (e.g., solubility, boiling point), and bioactivity profiles (e.g., enzyme inhibition, bioavailability). While specific data for MFCD18317350 is absent, the evidence provides robust methodologies for analyzing similar compounds, which will guide this comparison .

Properties

IUPAC Name |

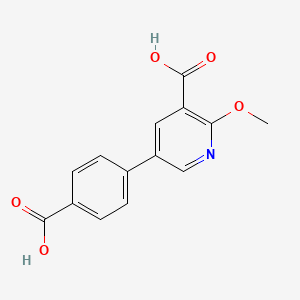

5-(4-carboxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-20-12-11(14(18)19)6-10(7-15-12)8-2-4-9(5-3-8)13(16)17/h2-7H,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNOVCAWRLYZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687460 | |

| Record name | 5-(4-Carboxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261968-74-4 | |

| Record name | 5-(4-Carboxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317350” involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired chemical transformations. Common synthetic routes may involve nucleophilic substitution, oxidation, or reduction reactions, depending on the desired end product.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize yield and purity. This often involves continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization. The industrial methods are designed to be cost-effective and environmentally friendly, adhering to regulatory standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD18317350” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products: The reactions of “this compound” yield various products depending on the reaction conditions and reagents used. These products are often intermediates for further chemical synthesis or final compounds with specific applications.

Scientific Research Applications

“MFCD18317350” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of “MFCD18317350” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis leverages data from structurally analogous compounds in the evidence to highlight key parameters for comparison:

Table 1: Structural and Physicochemical Properties

Key Observations:

Solubility and Bioavailability :

- CAS 1022150-11-3 (C₂₇H₃₀N₆O₃) exhibits poor solubility (Log S = -4.89) and low bioavailability (0.17), likely due to its large molecular weight and high topological polar surface area (TPSA = 109.7 Ų). This contrasts with smaller molecules like CAS 918538-05-3 (C₆H₃Cl₂N₃), which show moderate solubility and bioavailability .

- Halogenated compounds (e.g., CAS 1761-61-1, C₇H₅BrO₂) demonstrate balanced solubility and bioavailability, attributed to their compact structures and moderate polarity .

Structural Complexity and Synthetic Accessibility :

- CAS 1022150-11-3 requires multi-step synthesis involving intermediates like 5-环丁基-1H-吡唑-3-胺 and column chromatography for purification, reflecting higher synthetic complexity .

- Simpler analogs (e.g., CAS 1533-03-5, C₁₀H₉F₃O) are synthesized via straightforward condensation reactions, emphasizing their lead-like properties and drug-likeness .

Safety Profiles :

- Compounds with multiple hazard warnings (e.g., CAS 1022150-11-3: H302-H315-H319-H335) necessitate stringent handling protocols compared to less reactive analogs like CAS 1533-03-5 .

Key Observations:

- PAINS Alerts : CAS 1022150-11-3’s triazine-pyrazole scaffold triggers a pan-assay interference alert, limiting its utility in high-throughput screening .

- Leadlikeness : Smaller compounds (e.g., CAS 918538-05-3) adhere to Lipinski’s rules, making them preferable for drug development .

Methodological Considerations

The evidence emphasizes rigorous analytical techniques for such comparisons:

- Synthetic Methods : Green chemistry approaches (e.g., A-FGO catalyst in CAS 1761-61-1 synthesis) improve yield and sustainability .

- Data Validation : Supplementary tables in provide benchmarks for accuracy in physicochemical measurements, ensuring reliable comparisons .

- Regulatory Compliance: As per , structural similarities to known compounds must be disclosed to anticipate safety and efficacy profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.